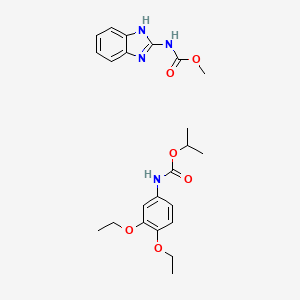
Botrylon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Botrylon is a relatively new compound that has garnered attention for its unique properties and potential applications. It is primarily known for its use in combating Botrytis, a genus of fungi that affects many plant species, particularly in viticulture. This compound is one of several fungicides used to control Botrytis, alongside other compounds like Scala, Switch, and Teldor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Botrylon involves several steps, typically starting with the preparation of key intermediates. The exact synthetic route can vary, but it generally includes the formation of a core structure followed by functionalization to introduce the desired chemical groups. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
On an industrial scale, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. This includes maintaining specific temperatures, pressures, and pH levels. The process often involves multiple purification steps, such as crystallization and chromatography, to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Botrylon undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: Substitution reactions involve replacing one functional group in this compound with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as halogens, acids, and bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted this compound compounds.
Applications De Recherche Scientifique
Botrylon has a wide array of applications in scientific research:
Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: this compound is studied for its effects on fungal growth and its potential as a fungicide.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antifungal treatments.
Industry: this compound is used in agriculture to protect crops from fungal infections, thereby improving yield and quality.
Mécanisme D'action
The mechanism of action of Botrylon involves inhibiting the growth of Botrytis fungi by interfering with their cellular processes. It targets specific enzymes and pathways essential for fungal growth and reproduction. By binding to these molecular targets, this compound disrupts the normal functioning of the fungi, leading to their eventual death.
Comparaison Avec Des Composés Similaires
Botrylon is often compared with other fungicides like Scala, Switch, and Teldor. While all these compounds are effective against Botrytis, this compound is unique in its specific mode of action and its ability to be used in combination with other fungicides to prevent resistance development . Similar compounds include:
Scala: Contains pyrimethanil and works by inhibiting methionine biosynthesis.
Switch: A combination of cyprodinil and fludioxonil, targeting multiple fungal pathways.
Teldor: Contains fenhexamid and inhibits sterol biosynthesis in fungi.
Propriétés
Numéro CAS |
116678-88-7 |
|---|---|
Formule moléculaire |
C23H30N4O6 |
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
methyl N-(1H-benzimidazol-2-yl)carbamate;propan-2-yl N-(3,4-diethoxyphenyl)carbamate |
InChI |
InChI=1S/C14H21NO4.C9H9N3O2/c1-5-17-12-8-7-11(9-13(12)18-6-2)15-14(16)19-10(3)4;1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h7-10H,5-6H2,1-4H3,(H,15,16);2-5H,1H3,(H2,10,11,12,13) |
Clé InChI |
GJPZDZHEZDANAG-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)NC(=O)OC(C)C)OCC.COC(=O)NC1=NC2=CC=CC=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


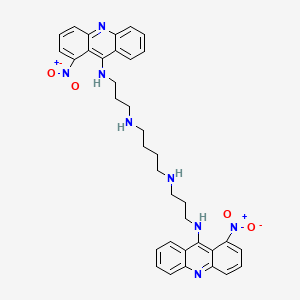
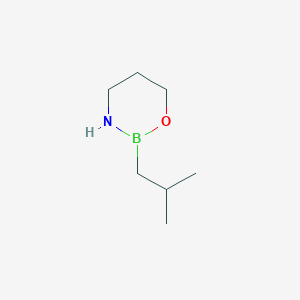

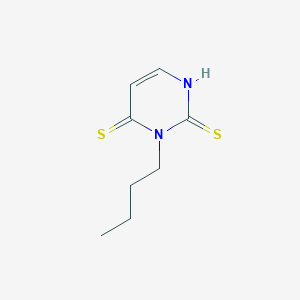
![N,N-Dimethyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}propan-1-amine](/img/structure/B14305091.png)
![4,5,6,7-tetrahydro-1H-cyclopropa[a]naphthalene](/img/structure/B14305094.png)
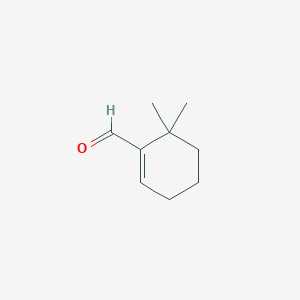
![1-Methyl-4-[2-(propan-2-yl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B14305099.png)
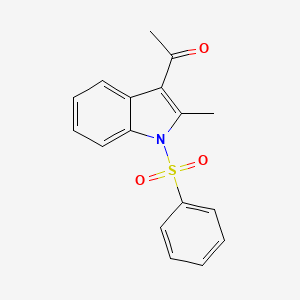
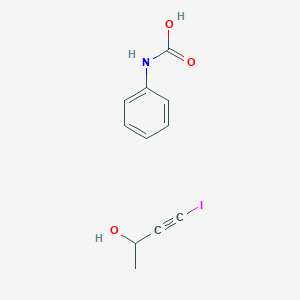
![3-Methyl-1,4,6-triphenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14305111.png)
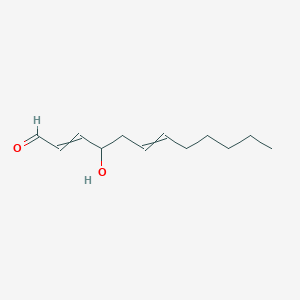
![4'-[2-(Hexyloxy)ethoxy][1,1'-biphenyl]-4-ol](/img/structure/B14305134.png)
![1-(Morpholin-4-yl)-2-[(2-phenyl-1,4-dihydroquinolin-4-yl)oxy]ethan-1-one](/img/structure/B14305139.png)
